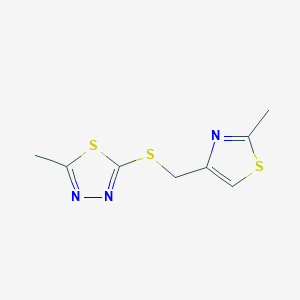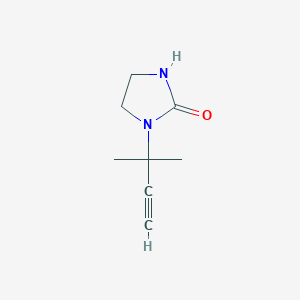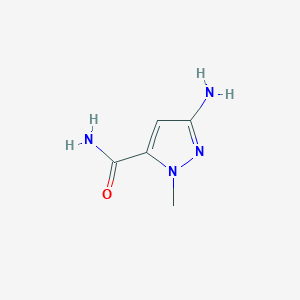![molecular formula C20H30N2O3S B2386632 Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-53-0](/img/structure/B2386632.png)
Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic heteroaromatic motif frequently used as ATP-mimetic kinase inhibitors . The thieno[2,3-c]pyridine scaffold meets the criteria of having hydrogen bond donor–acceptor hinge binder motifs .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present and their arrangement on the thieno[2,3-c]pyridine core. Thieno[2,3-c]pyridine derivatives are known to participate in a variety of chemical reactions due to the presence of the heteroatom in the aromatic ring .Scientific Research Applications
Chemical Synthesis and Applications
Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is involved in various chemical synthesis processes. For instance, it plays a role in the phosphine-catalyzed [4 + 2] annulation for synthesizing tetrahydropyridines, which are significant in organic chemistry due to their regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003). This compound also contributes to the synthesis of antibacterial agents, particularly in the development of naphthyridine-carboxylic acids, which exhibit promising antibacterial properties (Bouzard et al., 1992).
Photochemical Studies
In photochemistry, this compound has been studied for its behavior under light exposure. Specifically, the photocyclization of derivatives of this compound has been observed, which is important for understanding light-induced chemical reactions (Anklam, Lau, & Margaretha, 1985).
Synthesis of Beta-Lactam Antibiotics
It is also involved in the synthesis of beta-lactam antibiotics. Research has shown that its derivatives can be used to create novel tricyclic β-lactams, which are crucial in developing new antibiotics (Kametani et al., 1980).
Palladium-Catalyzed Reactions
This compound has applications in palladium-catalyzed couplings and intramolecular cyclizations, crucial for synthesizing complex organic molecules and potential pharmaceutical compounds (Calhelha & Queiroz, 2010).
Spin Probe Technique Studies
In physical chemistry, derivatives of this compound have been used as spin probes in the study of reversed micelles, contributing significantly to our understanding of colloidal and surface chemistry (Căldăraru et al., 1992).
Catalysis and Polymerization
This compound is also relevant in the study of catalysts and polymerization processes. For example, its derivatives have been used in the study of zeolites for methylation reactions, which are pivotal in petrochemical and pharmaceutical industries (Zhang et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-19(2)11-13-14(18(24)25-5)17(26-15(13)20(3,4)22-19)21-16(23)12-9-7-6-8-10-12/h12,22H,6-11H2,1-5H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIKNPBWPQGNNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3CCCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2386549.png)
![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2386551.png)



![N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline](/img/structure/B2386556.png)





![3-benzyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2386566.png)

![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2386572.png)